molecular formula C11H16ClN3 B2878851 [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185704-16-8

[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

Cat. No. B2878851
M. Wt: 225.72
InChI Key: QTSQHXFRYOUFIQ-UHFFFAOYSA-N
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Description

“[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine, have been studied as corrosion inhibitors. For instance, compounds like 2-aminomethyl benzimidazole and its related derivatives have shown effectiveness in preventing corrosion of mild steel in acidic media by adsorbing on the steel surface and forming complexes with ferrous species (Tang et al., 2013).

Synthesis of Novel Compounds

The reactions involving benzimidazole structures have been instrumental in synthesizing new chemical entities. For example, reactions of dichloromethylbenzimidazole with primary amines led to the creation of new benzimidazole compounds, demonstrating the versatility of these structures in synthetic chemistry (Pascal et al., 1978).

Bioconjugation Studies

In bioconjugation, benzimidazole derivatives play a role in the formation of amide bonds in aqueous media. This is significant for biochemical applications, including drug development and protein modification (Nakajima & Ikada, 1995).

Heterocyclic Chemistry

The carbodiimide-based benzimidazole library method demonstrates the use of these compounds in constructing diverse heterocycles, important in pharmaceutical research (Carpenter et al., 2006).

Analytical Chemistry Applications

Benzimidazole derivatives are used in developing methods for determining and identifying primary aliphatic amines, showcasing their utility in analytical chemistry (Sun et al., 2009).

Drug Synthesis and Modification

The compounds derived from benzimidazole are used in synthesizing and modifying drugs, demonstrating their pharmaceutical relevance. This includes creating structures for targeted drug delivery and improving bioavailability (Karimi et al., 2018).

properties

IUPAC Name

2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSQHXFRYOUFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

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